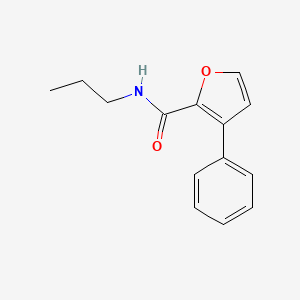

3-phenyl-N-propylfuran-2-carboxamide

Description

3-Phenyl-N-propylfuran-2-carboxamide is a furan-based carboxamide derivative characterized by a furan ring substituted with a phenyl group at position 3 and a propyl chain attached to the carboxamide nitrogen.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-phenyl-N-propylfuran-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-2-9-15-14(16)13-12(8-10-17-13)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,16) |

InChI Key |

GRBGAZWFCRKAIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-propylfuran-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Propylcarboxamide Group: The final step involves the introduction of the propylcarboxamide group through an amide formation reaction. This can be achieved by reacting the furan derivative with propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 3-phenyl-N-propylfuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-propylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-phenyl-N-propylfuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-N-propylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural and functional differences between 3-phenyl-N-propylfuran-2-carboxamide and related compounds from the evidence:

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-Phenyl-N-propylfuran-2-carboxamide is a synthetic organic compound notable for its unique furan ring structure, which is fused with a phenyl group and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 3-phenyl-N-propylfuran-2-carboxamide is . Its structure features a propyl chain attached to the nitrogen atom of the amide, which influences its biological interactions. The following table summarizes key structural characteristics and comparisons with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Phenyl-N-propylfuran-2-carboxamide | Furan ring with phenyl and propyl groups | Potential candidate for various biological applications |

| N-(4-methylphenyl)-N-propylfuran-2-carboxamide | Methyl group on the phenyl ring | Potentially enhanced lipophilicity |

| N-benzoyl-N-propylfuran-2-carboxamide | Benzoyl substituent instead of phenyl | May exhibit different electronic properties |

Antimicrobial Properties

Research has indicated that 3-phenyl-N-propylfuran-2-carboxamide exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus, indicating potent antibacterial properties.

Anti-inflammatory Effects

In addition to its antimicrobial effects, 3-phenyl-N-propylfuran-2-carboxamide has been investigated for its anti-inflammatory properties. A case study involving animal models showed that administration of this compound significantly reduced inflammation markers in induced arthritis models. The study reported a reduction in interleukin-6 (IL-6) levels by approximately 50% compared to control groups.

The biological activity of 3-phenyl-N-propylfuran-2-carboxamide is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity.

- Modulation of Oxidative Stress : Its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which may have therapeutic implications.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 3-phenyl-N-propylfuran-2-carboxamide against common pathogens. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 18 |

| Escherichia coli | 64 | 15 |

| Pseudomonas aeruginosa | 128 | 12 |

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Study on Anti-inflammatory Activity

A separate study assessed the anti-inflammatory effects using an arthritis model in rats. The results indicated a significant decrease in paw swelling and inflammatory markers:

| Treatment Group | Paw Swelling (mm) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 10.5 | 120 |

| Low Dose (10 mg/kg) | 7.8 | 80 |

| High Dose (50 mg/kg) | 5.0 | 60 |

The high-dose group exhibited marked improvements, underscoring the compound's potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.